

# AZD5213: A Comparative Guide to Preclinical and Clinical Effects

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## Compound of Interest

Compound Name: AZD5213

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This guide provides a comprehensive overview of the reported effects of **AZD5213**, a histamine H3 receptor antagonist and inverse agonist. While direct cross-laboratory reproducibility studies are not publicly available, this document consolidates key quantitative data from various preclinical and clinical investigations to offer a comparative reference for researchers.

## Summary of Preclinical and Clinical Findings

**AZD5213** has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. The following table summarizes the key quantitative findings from preclinical and clinical studies.

Endpoint	Species/Population	Dose/Concentration	Observed Effect	Study Type
Neurotransmitter Release	Rat (prefrontal cortex)	0.33 mg/kg, p.o.	Increased release of histamine, acetylcholine, dopamine, and norepinephrine. [1]	Preclinical, in vivo
Histamine Metabolite	Cynomolgus monkey (CSF)	0.1 mg/kg, p.o.	Increased tele-methylhistamine. [1]	Preclinical, in vivo
Cognitive Enhancement	Rodent models	Similar to 0.1-0.33 mg/kg, p.o.	Reversed scopolamine-induced memory deficit and increased novel object recognition.[1]	Preclinical, in vivo
Analgesia	Rodent models	Similar to 0.1-0.33 mg/kg, p.o.	Reversed neuropathic pain. [1]	Preclinical, in vivo
H3 Receptor Occupancy	Healthy human volunteers	0.1 mg	~50% receptor occupancy.[1]	Clinical, PET study
H3 Receptor Occupancy	Healthy human volunteers	0.05–30 mg	Dose-dependent receptor occupancy ranging from 16% to 90%. [2] [3][4]	Clinical, PET study
Clinical Efficacy	Patients with painful diabetic neuropathy	Not specified	No evidence of clinical efficacy when combined	Clinical Trial, Phase II

with pregabalin.

[5]

Safety and Tolerability	Adolescents with Tourette's Disorder	Not specified	Favorable safety profile reported in Phase 1 and 2 trials.[6][7]	Clinical Trial, Phase II
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## Experimental Protocols

Detailed methodologies are crucial for the interpretation and potential replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

## Preclinical in vivo Neurotransmitter Release and Behavioral Studies

- Animal Models: Studies on neurotransmitter release were conducted in rats, while cognitive and pain models used various rodent models.[1] Cynomolgus monkeys were used for cerebrospinal fluid (CSF) metabolite analysis.[1]
- Drug Administration: **AZD5213** was administered orally (p.o.) at doses of 0.33 mg/kg in rats and 0.1 mg/kg in monkeys.[1]
- Neurotransmitter Measurement: Microdialysis was employed to measure the release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex of rats.[2]
- Behavioral Assessments:
  - Cognitive Function: Scopolamine-induced memory deficit and novel object recognition tests were used to assess pro-cognitive effects.[1]
  - Neuropathic Pain: Models of neuropathic pain were used to evaluate analgesic efficacy.[1]

## Human Positron Emission Tomography (PET) Study

- Participants: Healthy male volunteers.[2][4]

- Drug Administration: Single oral doses of **AZD5213** ranging from 0.05 mg to 30 mg were administered.[\[2\]](#)[\[4\]](#)
- Imaging: Positron Emission Tomography (PET) was used to measure the occupancy of histamine H3 receptors in the brain.[\[2\]](#) The radioligand [<sup>11</sup>C]GSK189254 was used to visualize the H3 receptors.[\[2\]](#)[\[4\]](#)
- Data Analysis: Receptor occupancy was calculated using the Lassen plot method.[\[2\]](#)[\[4\]](#)

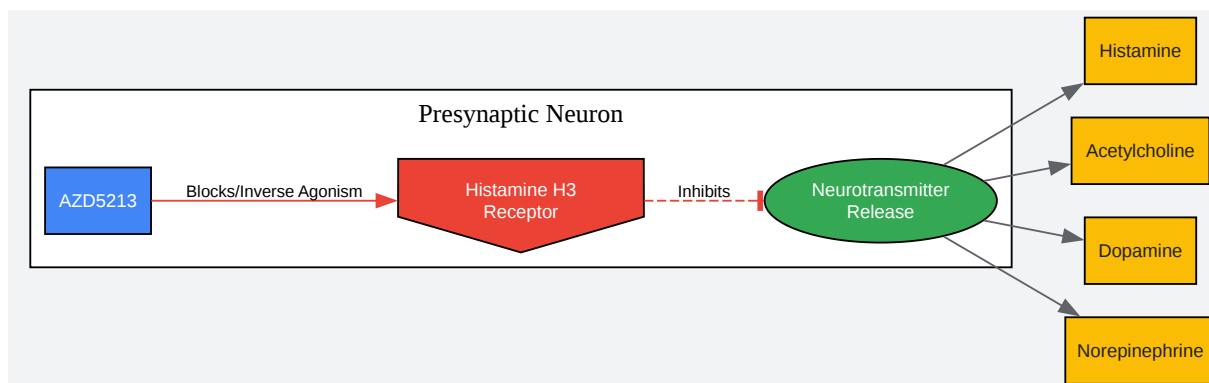
## Clinical Trial in Painful Diabetic Neuropathy

- Study Design: A three-way, randomized, double-blind, placebo-controlled crossover study.[\[5\]](#)
- Participants: Patients with painful diabetic neuropathy who were identified as "good pain reporters".[\[5\]](#)
- Intervention: The study evaluated the efficacy of **AZD5213** in combination with pregabalin, compared to pregabalin alone and placebo.[\[5\]](#)
- Primary Outcome: The primary endpoint was the assessment of clinical efficacy in reducing neuropathic pain.[\[5\]](#)

## Signaling Pathway and Experimental Workflow

### AZD5213 Mechanism of Action

**AZD5213** acts as an antagonist and inverse agonist at the histamine H3 receptor. This receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By blocking the H3 receptor, **AZD5213** disinhibits the release of several key neurotransmitters implicated in cognition, wakefulness, and pain perception.

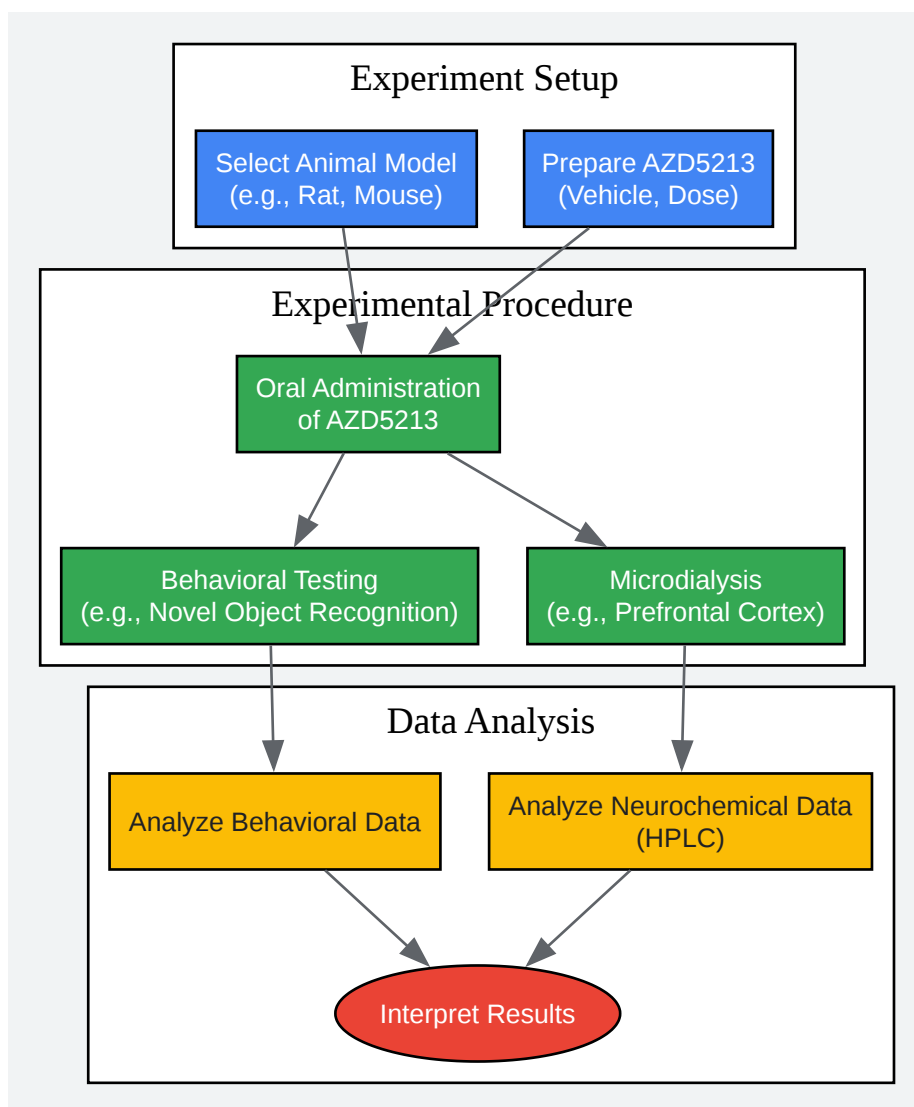


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Caption: Mechanism of action of **AZD5213** as a histamine H3 receptor antagonist/inverse agonist.

## Experimental Workflow for Preclinical in vivo Studies

The following diagram illustrates a typical workflow for preclinical studies investigating the in vivo effects of **AZD5213**.



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Caption: A generalized workflow for preclinical in vivo evaluation of **AZD5213**.

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